molecular formula C20H15FN2O4 B3012923 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1105242-62-3

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B3012923
CAS No.: 1105242-62-3
M. Wt: 366.348
InChI Key: GBNAFQAIQUPLFR-UHFFFAOYSA-N
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Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that features a benzofuran ring, an isoxazole ring, and a fluorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Ring: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Isoxazole Ring Formation: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes.

    Coupling Reactions: The benzofuran and isoxazole intermediates can be coupled using appropriate reagents and catalysts.

    Introduction of the Fluorophenoxyacetamide Moiety: This step involves the reaction of the coupled intermediate with 2-fluorophenoxyacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and isoxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-chlorophenoxy)acetamide: Similar structure with a chlorine atom instead of fluorine.

    N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-bromophenoxy)acetamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and interactions with molecular targets.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran moiety, an isoxazole ring, and a fluorophenoxyacetamide unit. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Ring : Cyclization reactions starting from suitable precursors.
  • Isoxazole Ring Formation : Achieved via 1,3-dipolar cycloaddition involving nitrile oxides and alkenes.
  • Coupling Reactions : The intermediates are coupled using appropriate reagents.
  • Fluorophenoxyacetamide Moiety Introduction : Reaction with 2-fluorophenoxyacetic acid or derivatives under suitable conditions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzofuran-based sulphonamides have shown selective growth inhibition against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 12.50 µM .

CompoundCell LineIC50 (µM)
Benzofuran Sulphonamide 5bMCF73.79
Benzofuran Sulphonamide 10bNCI-H46012.50

The mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : Binding to specific enzymes' active sites to inhibit their function.
  • Receptor Binding : Modulating activity by interacting with cellular receptors, thus influencing downstream signaling pathways.

Case Studies

  • Benzofuran Derivatives : A study evaluated various benzofuran derivatives for their anticancer potential, revealing that specific compounds exhibited selective cytotoxicity against cancer cell lines with promising IC50 values .
  • Antimicrobial Evaluation : Research on related alkaloids highlighted their significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that structural similarities may confer similar properties to this compound .

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4/c21-15-6-2-4-8-17(15)25-12-20(24)22-11-14-10-19(27-23-14)18-9-13-5-1-3-7-16(13)26-18/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNAFQAIQUPLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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